molecular formula C18H20N2O2S2 B2809327 2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868217-67-8

2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No.: B2809327
CAS No.: 868217-67-8
M. Wt: 360.49
InChI Key: WKSKLOQCJOGLAF-UHFFFAOYSA-N
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Description

2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the 3-methylbenzylthio group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity . The imidazole ring can also interact with metal ions or other cofactors, modulating their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the tosyl and 3-methylbenzylthio groups allows for a wide range of chemical modifications and applications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-14-6-8-17(9-7-14)24(21,22)20-11-10-19-18(20)23-13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSKLOQCJOGLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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